molecular formula C8H12N2O2 B1604162 methyl 5-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1101877-35-3

methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Cat. No. B1604162
M. Wt: 168.19 g/mol
InChI Key: CWOFANOGQNEOTQ-UHFFFAOYSA-N
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Description

“Methyl 5-isopropyl-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at adjacent positions.


Synthesis Analysis

The synthesis of pyrazole derivatives, including “methyl 5-isopropyl-1H-pyrazole-3-carboxylate”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, one method involves the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The molecular structure of “methyl 5-isopropyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at adjacent positions . The compound also contains a methyl group and an isopropyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles, including “methyl 5-isopropyl-1H-pyrazole-3-carboxylate”, are known to participate in various chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . For example, they can react with β-keto esters to form β-enamine diketones .

Scientific Research Applications

Synthesis and Molecular Corroboration

  • Discovery and Synthesis : Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a precursor in the synthesis of novel pyrazoles, which have significance in drug discovery. A study by Thangarasu et al. (2019) focused on synthesizing novel pyrazole carbaldehyde derivatives from similar compounds and exploring their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory effects. These compounds were found to have potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Structural and Spectral Investigations

  • Theoretical Studies : Research by Viveka et al. (2016) involved combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies utilized techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, contributing to a better understanding of the structural and spectral properties of such compounds (Viveka et al., 2016).

Synthesis of Coordination Polymers

  • Metal Coordination Polymers : Cheng et al. (2017) explored the use of pyrazole-derived ligands, including those similar to methyl 5-isopropyl-1H-pyrazole-3-carboxylate, to assemble coordination polymers with Zn(II) and Cd(II) ions. This study highlighted the potential of these compounds in the field of coordination chemistry and material science (Cheng et al., 2017).

Corrosion Inhibition

  • Inhibitive Action on Corrosion : A study by Chetouani et al. (2005) investigated the effectiveness of pyrazole compounds, similar in structure to methyl 5-isopropyl-1H-pyrazole-3-carboxylate, as corrosion inhibitors for iron in acidic media. These compounds demonstrated high efficiency as inhibitors, revealing their potential in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety And Hazards

“Methyl 5-isopropyl-1H-pyrazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including “methyl 5-isopropyl-1H-pyrazole-3-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, they could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

methyl 5-propan-2-yl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)6-4-7(10-9-6)8(11)12-3/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFANOGQNEOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649474
Record name Methyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-isopropyl-1H-pyrazole-3-carboxylate

CAS RN

1101877-35-3
Record name Methyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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